An In-Depth Technical Guide to 1-Phenoxyheptane: Chemical and Physical Properties for Advanced Research
An In-Depth Technical Guide to 1-Phenoxyheptane: Chemical and Physical Properties for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-phenoxyheptane, an aromatic ether. The information presented herein is intended to support research and development activities by providing key data on its synthesis, characterization, and physicochemical parameters. While specific biological activities for this compound are not extensively documented, this guide also outlines a general workflow for its preliminary biological evaluation.
Core Chemical and Physical Properties
1-Phenoxyheptane is an organic compound characterized by a phenyl group linked to a heptyl chain via an ether bond.[1] Its structural features, particularly the long alkyl chain, contribute to its notable hydrophobicity.[1] A summary of its key properties is presented below.
Data Presentation: Physicochemical Properties of 1-Phenoxyheptane
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀O | [1][2] |
| Molecular Weight | 192.30 g/mol | [1][3] |
| CAS Number | 32395-96-3 | [2][3] |
| IUPAC Name | 1-Phenoxyheptane | [4] |
| Boiling Point | Not experimentally determined in the provided sources. Qualitatively, the long heptane chain suggests a higher boiling point compared to shorter-chain ethers.[1] | - |
| Melting Point | Not experimentally determined in the provided sources. | - |
| Density | Not experimentally determined in the provided sources. | - |
| Solubility | Not quantitatively determined in the provided sources. The phenoxy group suggests solubility in organic solvents.[1] | - |
| XLogP3 (Computed) | 4.9 | [2][3] |
| Hydrogen Bond Donor Count | 0 | [2][3] |
| Hydrogen Bond Acceptor Count | 1 | [2][3] |
| Rotatable Bond Count | 7 | [2] |
| Exact Mass | 192.151415257 Da | [2][3] |
| Heavy Atom Count | 14 | [2] |
| Complexity (Computed) | 116 | [2] |
Experimental Protocols
The synthesis and purification of 1-phenoxyheptane can be achieved through established organic chemistry methodologies. The most common route is the Williamson ether synthesis, followed by purification and rigorous characterization.[1]
Synthesis: Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers and involves the reaction of an alkoxide with a primary alkyl halide.[1] In the case of 1-phenoxyheptane, this involves the deprotonation of phenol to form a phenoxide ion, which then acts as a nucleophile, attacking a heptyl halide.[1]
Detailed Methodology:
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Formation of the Phenoxide Ion: Phenol is deprotonated using a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).[1] It is crucial to use anhydrous conditions to prevent the hydrolysis of the alkyl halide in the subsequent step.[1]
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Nucleophilic Substitution: A primary alkyl halide, preferably 1-bromoheptane or 1-iodoheptane, is added to the solution containing the phenoxide ion.[1] Primary alkyl halides are chosen to minimize the competing elimination reactions.[1] The reaction mixture is typically heated under reflux conditions (around 70-80°C) for several hours (e.g., 4-6 hours) to ensure the completion of the Sₙ2 reaction.[1]
Purification
Post-synthesis, the crude product requires purification to remove unreacted starting materials and byproducts.
Detailed Methodologies:
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Fractional Distillation: This technique is employed to separate 1-phenoxyheptane from lower-boiling point impurities, such as unreacted phenol and alkyl halides.[1] The procedure is typically performed under reduced pressure to prevent the thermal degradation of the compound.[1]
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Column Chromatography: For achieving high purity (>95%), especially for research applications, silica gel column chromatography is recommended.[1] A common mobile phase for this separation is a mixture of hexane and ethyl acetate (e.g., in a 10:1 ratio).[1]
Characterization
To confirm the identity and purity of the synthesized 1-phenoxyheptane, a combination of spectroscopic techniques is employed.
Detailed Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms, respectively.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, particularly the characteristic C-O ether linkage and the aromatic C-H bonds.[1]
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Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is used to determine the molecular weight of the compound and to assess its purity.[1] For novel derivatives, high-resolution mass spectrometry (HRMS) is recommended for obtaining a highly accurate mass measurement.[1]
Mandatory Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of 1-phenoxyheptane.
Logical Workflow for Preliminary Biological Evaluation
Caption: Logical workflow for the preliminary biological evaluation of a novel compound.
